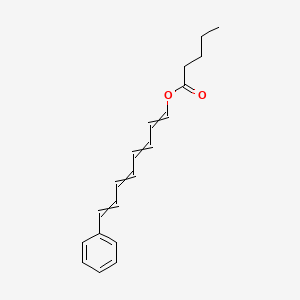
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate is a chemical compound known for its unique structure and properties. It is characterized by a conjugated system of double bonds and a phenyl group, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
The synthesis of 8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of octa-1,3,5,7-tetraene and phenyl derivatives.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization
Analyse Chemischer Reaktionen
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives
Wissenschaftliche Forschungsanwendungen
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of 8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated system allows it to participate in electron transfer reactions, influencing various biochemical pathways. The phenyl group enhances its binding affinity to specific targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate can be compared with similar compounds such as:
1,8-Diphenyl-1,3,5,7-octatetraene: This compound has a similar conjugated system but lacks the pentanoate group, making it less versatile in certain applications.
[(1E,3E,5Z,7Z)-8-phenylocta-1,3,5,7-tetraen-1-yl]benzene: This compound has a different substitution pattern, affecting its reactivity and applications
Eigenschaften
CAS-Nummer |
118648-22-9 |
|---|---|
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
8-phenylocta-1,3,5,7-tetraenyl pentanoate |
InChI |
InChI=1S/C19H22O2/c1-2-3-16-19(20)21-17-12-7-5-4-6-9-13-18-14-10-8-11-15-18/h4-15,17H,2-3,16H2,1H3 |
InChI-Schlüssel |
PSQFMJJXGHLUNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC=CC=CC=CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


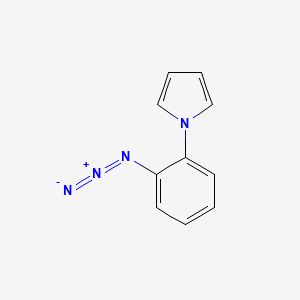
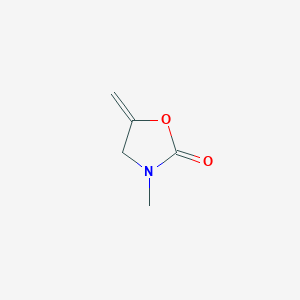
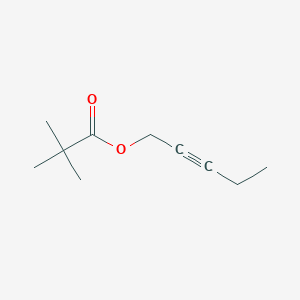
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
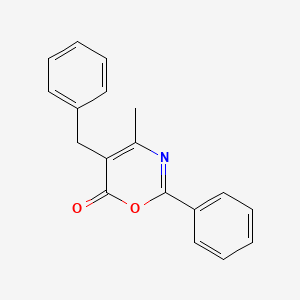
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
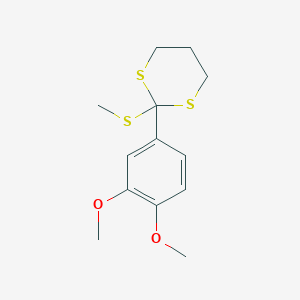
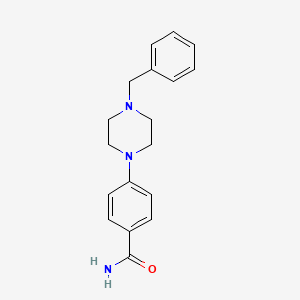

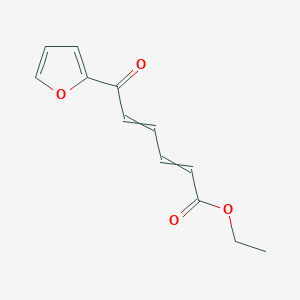
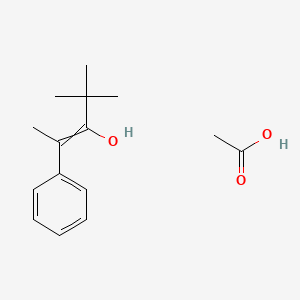
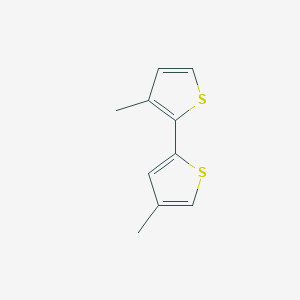
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
